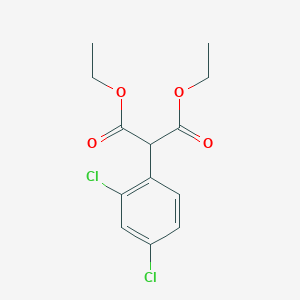

Diethyl 2-(2,4-dichlorophenyl)malonate

描述

属性

IUPAC Name |

diethyl 2-(2,4-dichlorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGCCTUCURBNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371134 | |

| Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111544-93-5 | |

| Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to Diethyl 2-(2,4-dichlorophenyl)malonate (CAS No. 111544-93-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(2,4-dichlorophenyl)malonate, a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds. This document delves into its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its reactivity and potential applications in drug discovery. The information presented herein is intended to equip researchers and professionals in the field with the necessary knowledge to effectively and safely utilize this compound in their work.

Introduction

Diethyl 2-(2,4-dichlorophenyl)malonate, with the Chemical Abstracts Service (CAS) number 111544-93-5, is a substituted diethyl malonate derivative. The presence of the 2,4-dichlorophenyl group imparts specific reactivity to the molecule, making it a valuable building block for the synthesis of more complex chemical entities. Its malonate ester functionality allows for a variety of chemical transformations, including alkylation, hydrolysis, and decarboxylation, which are fundamental in the construction of diverse molecular scaffolds. This guide will explore the synthesis, properties, and applications of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a research and development setting. The key properties of Diethyl 2-(2,4-dichlorophenyl)malonate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 111544-93-5 | [1] |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [2] |

| Molecular Weight | 305.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Moderately to poorly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |

Synthesis of Diethyl 2-(2,4-dichlorophenyl)malonate

While a specific, publicly available, step-by-step synthesis protocol for Diethyl 2-(2,4-dichlorophenyl)malonate is not readily found in the searched literature, a plausible and commonly employed synthetic strategy for this class of compounds is the alkylation of diethyl malonate with a suitable 2,4-dichlorophenyl derivative. A general representation of this synthetic approach is outlined below.

Proposed Synthetic Pathway

A logical synthetic route to Diethyl 2-(2,4-dichlorophenyl)malonate involves the reaction of the enolate of diethyl malonate with a 2,4-dichlorobenzyl halide (e.g., bromide or chloride). The enolate, a potent nucleophile, can be generated by treating diethyl malonate with a suitable base.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of Diethyl 2-(2,4-dichlorophenyl)malonate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for malonic ester synthesis and should be optimized and validated in a laboratory setting.

Materials:

-

Diethyl malonate

-

2,4-Dichlorobenzyl chloride

-

Sodium ethoxide (NaOEt) or another suitable base

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Enolate Formation: Diethyl malonate is added dropwise to the stirred solution of sodium ethoxide at room temperature. The mixture is stirred for a specified period to ensure complete formation of the diethyl malonate enolate.

-

Alkylation: A solution of 2,4-dichlorobenzyl chloride in anhydrous ethanol is added dropwise to the reaction mixture through the dropping funnel. The reaction is then heated to reflux and monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethanol is removed under reduced pressure. The resulting aqueous residue is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Final Purification: The crude Diethyl 2-(2,4-dichlorophenyl)malonate can be further purified by vacuum distillation or column chromatography on silica gel.

Self-Validation and Causality:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the strongly basic sodium ethoxide with atmospheric moisture and carbon dioxide, which would reduce the yield of the desired enolate.

-

Anhydrous Conditions: Anhydrous solvents are necessary for the same reason as the inert atmosphere; water will protonate the enolate, rendering it unreactive towards the alkylating agent.

-

Choice of Base: Sodium ethoxide is a common choice as its conjugate acid (ethanol) is the solvent, preventing transesterification side reactions.

-

Monitoring the Reaction: TLC or GC analysis is essential to determine the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heat.

Reactivity and Applications in Drug Discovery

The chemical reactivity of Diethyl 2-(2,4-dichlorophenyl)malonate is centered around the active methylene group and the two ester functionalities.

Key Reactions

-

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield 2-(2,4-dichlorophenyl)acetic acid. This is a common strategy in the synthesis of substituted acetic acids.

-

Further Alkylation/Acylation: The remaining proton on the alpha-carbon can be removed by a strong base, allowing for the introduction of a second substituent.

-

Knoevenagel Condensation: The active methylene group can participate in condensation reactions with aldehydes and ketones.

Potential Pharmaceutical Applications

Substituted malonic esters are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. While direct applications of Diethyl 2-(2,4-dichlorophenyl)malonate are not extensively detailed in the readily available literature, its structural motifs are found in several classes of drugs. The 2,4-dichlorophenyl group is a common feature in many antifungal agents. For instance, the broad-spectrum antifungal drug Itraconazole contains a 2-(2,4-dichlorophenyl) moiety, suggesting that intermediates like Diethyl 2-(2,4-dichlorophenyl)malonate could be valuable in the synthesis of analogues or novel antifungal candidates.[3][4]

Diagram of Potential Application in Drug Synthesis

Caption: Role as a versatile intermediate in API synthesis.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 2,4-dichlorophenyl group, a triplet and a quartet for the two ethyl ester groups, and a singlet for the methine proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methine carbon, and the carbons of the ethyl groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of ethoxy and carbethoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups and bands associated with the aromatic C-H and C-Cl bonds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Diethyl 2-(2,4-dichlorophenyl)malonate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.

Conclusion

Diethyl 2-(2,4-dichlorophenyl)malonate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established methods of malonic ester alkylation. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective application in research and drug discovery endeavors. Further research into its specific applications and the development of optimized synthetic protocols would be beneficial to the scientific community.

References

-

ChemUniverse. (n.d.). DIETHYL 2-(2,4-DICHLOROPHENYL)MALONATE [P74255]. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Diethyl (2,4-dichlorophenyl)malonate, 95%. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

- Google Patents. (n.d.). Preparation method of diethyl malonate.

-

Quora. (2020, February 14). What is the preparation of diethyl malonate?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of diethyl diethylmalonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of itraconazole.

- Google Patents. (n.d.). Synthetic method of itraconazole key intermediate triazole compounds.

-

European Patent Office. (2006, August 8). ITRACONAZOLE COMPOSITIONS WITH IMPROVED BIOAVAILABILITY - European Patent Office - EP 1912625 B1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Itraconazole. PubChem Compound Database. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of Itraconazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 27). Preparation of Topical Itraconazole with Enhanced Skin/Nail Permeability and In Vivo Antifungal Efficacy against Superficial Mycosis. PubMed Central. Retrieved from [Link]

Sources

- 1. CAS 111544-93-5: DIETHYL 2,4-DICHLOROPHENYL MALONATE [cymitquimica.com]

- 2. Diethyl (2,4-dichlorophenyl)malonate, 95% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. mzCloud – Diethyl malonate [mzcloud.org]

- 4. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethyl 2-(2,4-dichlorophenyl)malonate physical properties

An In-depth Technical Guide to the Physicochemical Properties of Diethyl 2-(2,4-dichlorophenyl)malonate

Abstract: Diethyl 2-(2,4-dichlorophenyl)malonate is a substituted diethyl malonate derivative of significant interest in synthetic organic chemistry. Its unique structure, featuring a reactive malonic ester core flanked by a sterically and electronically influential 2,4-dichlorophenyl group, renders it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its known physical and chemical properties, outlines authoritative protocols for its analytical characterization, and details best practices for its safe handling and storage. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in a laboratory setting.

Chemical Identity and Structural Elucidation

Diethyl 2-(2,4-dichlorophenyl)malonate is an organic compound characterized by a central methylene carbon atom bonded to two ethyl carboxylate groups and a 2,4-dichlorophenyl ring.[1] This substitution pattern is key to its chemical utility. The electron-withdrawing nature of the dual ester functionalities renders the alpha-proton (on the central carbon) acidic, facilitating deprotonation and subsequent alkylation reactions—a cornerstone of malonic ester synthesis. The 2,4-dichlorophenyl group provides steric bulk and influences the electronic environment, which can modulate the reactivity of the molecule and is often incorporated as a key structural motif in the final target compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source(s) |

| IUPAC Name | diethyl 2-(2,4-dichlorophenyl)propanedioate | [2] |

| Synonyms | Diethyl (2,4-dichlorophenyl)malonate, Diethyl 2-(2,4-dichlorophenyl)propanedioate | [1][3][4] |

| CAS Number | 111544-93-5 | [1][3][5][6] |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [1][2][3][5] |

| Molecular Weight | 305.15 g/mol | [3][4] |

| InChI Key | FIGCCTUCURBNIF-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCOC(=O)C(C(=O)OCC)C1=CC=C(Cl)C=C1Cl | [3] |

Physicochemical Properties

The physical state and solubility of Diethyl 2-(2,4-dichlorophenyl)malonate are critical parameters for its application in synthesis, influencing choices of reaction solvent, purification method, and storage conditions.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source(s) |

| Physical Form | Clear, colorless to pale yellow liquid or solid | The physical state is dependent on purity and ambient temperature. | [1][6] |

| Boiling Point | 136-139 °C @ 0.05 mmHg | This value indicates that purification is best achieved via vacuum distillation to prevent thermal decomposition at atmospheric pressure. | [4] |

| Refractive Index | 1.5095 - 1.5155 @ 20 °C | A useful parameter for rapid, non-destructive purity assessment of liquid samples. | [6] |

| Solubility | Low to moderate in water; Soluble in organic solvents (e.g., ethanol, acetone) | The large organic structure dominates its solubility profile, making it highly compatible with common organic reaction media. | [1] |

| Purity | Commercially available at ≥94.0% to 95% | Purity is typically assessed by Gas Chromatography (GC). | [3][5][6] |

Analytical Characterization Protocols

Verifying the identity, structure, and purity of starting materials is a fundamental requirement for reproducible and successful chemical synthesis. The following section details the standard analytical workflows for the characterization of Diethyl 2-(2,4-dichlorophenyl)malonate.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the confirmation of the compound's precise connectivity.

Predicted Spectral Features:

-

¹H NMR: The spectrum is expected to show a characteristic triplet and quartet pattern for the two ethyl groups ([-O-CH₂-CH₃]). A singlet corresponding to the acidic alpha-proton ([-CH(COOEt)₂]) is anticipated, and a series of complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) will correspond to the three protons on the 2,4-dichlorophenyl ring.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the ester groups, the aliphatic carbons of the ethyl groups, the central alpha-carbon, and the six unique carbons of the dichlorinated aromatic ring.

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of Diethyl 2-(2,4-dichlorophenyl)malonate.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters are typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Integrate the ¹H NMR signals to determine proton ratios and analyze splitting patterns (multiplicity) to confirm neighboring protons. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if further structural confirmation is needed.

Sources

- 1. CAS 111544-93-5: DIETHYL 2,4-DICHLOROPHENYL MALONATE [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Diethyl (2,4-dichlorophenyl)malonate, 95% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 111544-93-5 CAS MSDS (DIETHYL 2,4-DICHLOROPHENYL MALONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. DIETHYL 2-(2,4-DICHLOROPHENYL)MALONATE [P74255] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 6. H26330.27 [thermofisher.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Diethyl 2-(2,4-dichlorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diethyl 2-(2,4-dichlorophenyl)malonate. As a key analytical technique in organic chemistry, ¹H NMR spectroscopy offers invaluable insights into the molecular structure of this compound, which serves as a significant building block in the synthesis of various pharmaceutical and agrochemical agents.[1] This document, crafted from the perspective of a Senior Application Scientist, will delve into the theoretical underpinnings of the expected spectrum, a practical guide to its acquisition, and a thorough interpretation of its features.

Introduction to Diethyl 2-(2,4-dichlorophenyl)malonate and the Significance of NMR Analysis

Diethyl 2-(2,4-dichlorophenyl)malonate (C₁₃H₁₄Cl₂O₄) is a diester derivative of malonic acid, featuring a 2,4-dichlorophenyl substituent at the α-carbon.[1] The presence of the halogenated aromatic ring and the two ethyl ester functionalities creates a unique electronic environment within the molecule, making ¹H NMR spectroscopy an ideal tool for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2] It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[2] For a molecule like diethyl 2-(2,4-dichlorophenyl)malonate, ¹H NMR allows for the unambiguous identification and characterization of each unique proton, confirming the connectivity and stereochemistry of the compound.

Predicted ¹H NMR Spectrum: A Structural Analysis

Based on the molecular structure of diethyl 2-(2,4-dichlorophenyl)malonate, we can predict the key features of its ¹H NMR spectrum, including the chemical shifts (δ), multiplicities, and coupling constants (J) for each set of non-equivalent protons.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, the distinct proton environments in diethyl 2-(2,4-dichlorophenyl)malonate are labeled as follows:

Figure 1. Molecular structure of diethyl 2-(2,4-dichlorophenyl)malonate with proton labeling.

Based on this structure, we anticipate four distinct signals in the ¹H NMR spectrum:

-

Hₐ (Methine Proton): A singlet corresponding to the single proton on the α-carbon.

-

Hₑ and Hբ (Aromatic Protons): Two distinct signals for the protons on the 2,4-dichlorophenyl ring.

-

Hₖ (Aromatic Proton): A third distinct signal for the remaining proton on the aromatic ring.

-

Hₒ (Methylene Protons) and Hₚ (Methyl Protons): A quartet and a triplet, respectively, arising from the two equivalent ethyl ester groups.

Detailed Prediction of Spectral Parameters

The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below, followed by a detailed explanation for each signal.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ | ~ 4.5 - 5.0 | Singlet (s) | - | 1H |

| Hₖ | ~ 7.5 - 7.6 | Doublet (d) | ~ 2.0 - 2.5 (⁴J) | 1H |

| Hբ | ~ 7.3 - 7.4 | Doublet of doublets (dd) | ~ 8.5 - 9.0 (³J), ~ 2.0 - 2.5 (⁴J) | 1H |

| Hₑ | ~ 7.2 - 7.3 | Doublet (d) | ~ 8.5 - 9.0 (³J) | 1H |

| Hₒ | ~ 4.2 - 4.3 | Quartet (q) | ~ 7.1 | 4H |

| Hₚ | ~ 1.2 - 1.3 | Triplet (t) | ~ 7.1 | 6H |

Table 1. Predicted ¹H NMR Spectral Data for Diethyl 2-(2,4-dichlorophenyl)malonate.

-

Methine Proton (Hₐ): This proton is situated between three electron-withdrawing groups: the 2,4-dichlorophenyl ring and two carbonyl groups of the ethyl esters. This significant deshielding effect is expected to shift its resonance downfield to the region of approximately 4.5 - 5.0 ppm. Since there are no adjacent protons, this signal will appear as a sharp singlet.

-

Aromatic Protons (Hₑ, Hբ, Hₖ): The 2,4-disubstituted pattern of the benzene ring gives rise to a complex splitting pattern for the three aromatic protons.

-

Hₖ: This proton is at the 3-position of the ring, ortho to the malonate substituent and meta to the two chlorine atoms. Due to the deshielding effect of the adjacent electron-withdrawing malonate group and the chlorine at the 4-position, it is expected to be the most downfield of the aromatic protons, appearing as a doublet due to meta-coupling (⁴J) with Hբ, with a small coupling constant of around 2.0 - 2.5 Hz.

-

Hբ: This proton at the 5-position is ortho to the chlorine at the 4-position and meta to the chlorine at the 2-position. It will be split by the ortho proton Hₑ (³J ≈ 8.5 - 9.0 Hz) and the meta proton Hₖ (⁴J ≈ 2.0 - 2.5 Hz), resulting in a doublet of doublets.

-

Hₑ: The proton at the 6-position is ortho to Hբ and will appear as a doublet due to the large ortho-coupling (³J ≈ 8.5 - 9.0 Hz).[3]

-

-

Ethyl Ester Protons (Hₒ, Hₚ): The two ethyl groups are chemically equivalent and will give rise to a characteristic ethyl pattern.

-

Methylene Protons (Hₒ): These protons are adjacent to the electron-withdrawing oxygen atom of the ester group, causing a downfield shift to approximately 4.2 - 4.3 ppm. The signal will be split into a quartet by the three neighboring methyl protons (Hₚ) with a coupling constant of about 7.1 Hz.

-

Methyl Protons (Hₚ): These protons are in a typical alkyl environment and will appear further upfield at around 1.2 - 1.3 ppm. The signal will be a triplet due to coupling with the two adjacent methylene protons (Hₒ), with the same coupling constant of approximately 7.1 Hz.

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of diethyl 2-(2,4-dichlorophenyl)malonate, the following experimental procedure is recommended:

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of diethyl 2-(2,4-dichlorophenyl)malonate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is a suitable solvent as the compound is expected to be soluble in it, and its residual peak at ~7.26 ppm does not significantly overlap with the signals of interest.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).

-

The acquisition time should be set to at least 2-3 seconds to ensure good resolution.

-

A relaxation delay of 1-2 seconds is recommended.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse angle for excitation.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Workflow Diagram

Figure 2. Experimental workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of diethyl 2-(2,4-dichlorophenyl)malonate is predicted to exhibit a set of well-defined signals that are highly characteristic of its molecular structure. The downfield singlet for the methine proton, the complex splitting pattern in the aromatic region, and the classic ethyl pattern for the ester groups provide a unique spectral fingerprint. This in-depth guide serves as a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling the confident identification and characterization of this important chemical intermediate. The provided experimental protocol outlines a robust method for obtaining a high-quality spectrum, ensuring accurate and reproducible results.

References

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

A Technical Guide to the ¹³C NMR Spectroscopy of Diethyl 2-(2,4-dichlorophenyl)malonate

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Diethyl 2-(2,4-dichlorophenyl)malonate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational NMR principles, empirical data from structurally analogous compounds, and theoretical considerations to present a detailed predicted spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar substituted malonic esters.

Introduction: The Structural Significance of Diethyl 2-(2,4-dichlorophenyl)malonate

Diethyl 2-(2,4-dichlorophenyl)malonate (CAS 111544-93-5) is an organic compound featuring a malonate core substituted with a 2,4-dichlorophenyl group.[1] Its structure combines the functionalities of a diester and a substituted aromatic ring, making it a potentially valuable intermediate in organic synthesis. For professionals in pharmaceutical and agrochemical development, precise structural elucidation is paramount for quality control, reaction monitoring, and regulatory compliance. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for this purpose, as it provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a specific signal (resonance), revealing the number of different carbons and offering clues about their bonding and electronic environment.[2]

Predicted ¹³C NMR Spectral Data

The prediction of the ¹³C NMR spectrum for Diethyl 2-(2,4-dichlorophenyl)malonate is based on the analysis of its structural components: the diethyl malonate backbone and the 2,4-dichlorophenyl substituent. By examining the known spectra of simpler, related molecules such as diethyl malonate and 2,4-dichlorotoluene, we can estimate the chemical shifts for the target compound.[3][4]

The structure of Diethyl 2-(2,4-dichlorophenyl)malonate lacks any element of symmetry that would make any of its 13 carbon atoms chemically equivalent. Therefore, we predict a total of 13 distinct signals in the ¹³C NMR spectrum.

Caption: Molecular structure of Diethyl 2-(2,4-dichlorophenyl)malonate with carbon numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for Diethyl 2-(2,4-dichlorophenyl)malonate

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C8, C11 (Ester C=O) | ~167-169 | Ester carbonyl carbons consistently resonate in the 160-180 ppm range. The electron-withdrawing nature of the phenyl group may cause a slight downfield shift compared to unsubstituted diethyl malonate. |

| C2, C4 (Aromatic C-Cl) | ~133-136 | Carbons directly bonded to electronegative chlorine atoms are significantly deshielded. The specific positions are assigned based on additive substituent effects and data from 2,4-dichlorotoluene.[4] |

| C1 (Aromatic C-CH) | ~137-140 | This is a quaternary aromatic carbon, and its signal is expected to be of lower intensity. It is deshielded by the two adjacent chlorine atoms and the malonate substituent. |

| C3, C5, C6 (Aromatic C-H) | ~127-132 | These aromatic carbons absorb in the typical range of 120-150 ppm.[5] Their precise shifts are influenced by the positions of the chlorine and malonate groups. Differentiating between these three signals would require advanced 2D NMR techniques (like HSQC/HMBC). |

| C9, C12 (-O-C H₂) | ~62-64 | The methylene carbons of the ethyl esters are attached to an electronegative oxygen, shifting them downfield into this characteristic region. |

| C7 (Malonate -C H-) | ~56-59 | This methine carbon is alpha to both the aromatic ring and two carbonyl groups, which deshield it significantly. Its chemical shift is expected to be further downfield than in diethyl methylmalonate due to the phenyl group.[6] |

| C10, C13 (-C H₃) | ~13-15 | The terminal methyl carbons of the ethyl groups are in a standard aliphatic environment and are expected to resonate in the typical upfield region. |

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful sample preparation and optimization of spectrometer parameters. The following protocol provides a robust methodology for analyzing Diethyl 2-(2,4-dichlorophenyl)malonate.

Workflow for ¹³C NMR Analysis

Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 30-50 mg of Diethyl 2-(2,4-dichlorophenyl)malonate.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its well-defined solvent signal at 77.16 ppm, which is ideal for spectral calibration.[7]

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).

-

-

Spectrometer Setup and Acquisition:

-

Rationale for Parameter Selection: The goal of a standard ¹³C NMR experiment is to obtain a qualitative spectrum with good signal-to-noise (S/N) in a reasonable timeframe.[2]

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used. This decouples the protons from the carbons, resulting in a spectrum of sharp singlets and benefiting from the Nuclear Overhauser Effect (NOE) to enhance signal intensity.[8]

-

Flip Angle: A reduced flip angle of 30° is recommended.[9] This allows for a shorter relaxation delay between scans compared to a 90° pulse, accelerating data acquisition without significant signal loss, especially for quaternary carbons which tend to have long relaxation times (T₁).

-

Relaxation Delay (d1): A delay of 2.0 seconds is a good starting point. This, combined with the acquisition time, allows most carbon nuclei to relax sufficiently between pulses.[10]

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans is required. Typically, 1024 to 4096 scans are necessary to achieve an adequate S/N ratio for a sample of this concentration on a 400 MHz spectrometer.

-

-

Data Processing:

-

After acquisition, the raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.

-

The spectrum is then manually phased and the baseline is corrected to ensure accurate peak representation.

-

The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., the central peak of the CDCl₃ triplet to 77.16 ppm).

-

Finally, the peaks are identified, and their chemical shifts are recorded and compared against the predicted values for structural confirmation.

-

Trustworthiness and Validation

The protocols and predictions outlined in this guide are grounded in established NMR theory and empirical data from peer-reviewed sources and chemical databases. While the predicted chemical shifts provide a strong hypothesis for the spectrum of Diethyl 2-(2,4-dichlorophenyl)malonate, definitive assignment requires experimental verification. For an unambiguous assignment of the aromatic carbons, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to correlate carbons with their attached or nearby protons.

The provided experimental protocol is a self-validating system. Successful implementation will yield a spectrum that, when compared to the predictions in Table 1, should show 13 distinct signals within the specified chemical shift regions, thereby confirming the compound's carbon framework.

References

- BenchChem. (2025). Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucidation.

- BenchChem. (2025). An In-depth Technical Guide on the 13C NMR Spectroscopy of Diethyl 2-(2-oxopropyl)malonate.

- Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.

- ChemicalBook. Diethyl malonate(105-53-3) 13C NMR spectrum.

- Paulusse Research Group. NMR Chemical Shifts of Trace Impurities.

- Unknown. 13-C NMR Protocol for beginners AV-400.

- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573).

- University of Oxford. A User Guide to Modern NMR Experiments.

- de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH.

- ChemicalBook. 2,4-Dichlorotoluene(95-73-8) 13C NMR spectrum.

- ChemicalBook. Diethyl methylmalonate(609-08-5) 13C NMR spectrum.

- Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between....

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Sigma-Aldrich. Diethyl 2-(2,4-dichlorophenyl)malonate.

- CymitQuimica. CAS 111544-93-5: DIETHYL 2,4-DICHLOROPHENYL MALONATE.

- Sigma-Aldrich. NMR Chemical Shifts of Impurities.

- Eurisotop. NMR Solvent data chart.

Sources

- 1. CAS 111544-93-5: DIETHYL 2,4-DICHLOROPHENYL MALONATE [cymitquimica.com]

- 2. sc.edu [sc.edu]

- 3. Diethyl malonate(105-53-3) 13C NMR [m.chemicalbook.com]

- 4. 2,4-Dichlorotoluene(95-73-8) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diethyl methylmalonate(609-08-5) 13C NMR spectrum [chemicalbook.com]

- 7. eurisotop.com [eurisotop.com]

- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.uiowa.edu [chem.uiowa.edu]

Mass spectrometry analysis of Diethyl 2-(2,4-dichlorophenyl)malonate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Diethyl 2-(2,4-dichlorophenyl)malonate

This guide provides a comprehensive technical overview for the mass spectrometric analysis of Diethyl 2-(2,4-dichlorophenyl)malonate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As Senior Application Scientist, the following narrative is built upon foundational principles of mass spectrometry, tailored specifically to the unique chemical nature of this analyte. We will move beyond procedural steps to explain the causality behind methodological choices, ensuring a robust and self-validating analytical system.

Analyte Profile and Strategic Considerations

Diethyl 2-(2,4-dichlorophenyl)malonate is characterized by a central malonate ester core substituted with a 2,4-dichlorophenyl group. This structure presents distinct features that dictate our analytical strategy. The diethyl ester portion is prone to predictable cleavages and rearrangements, while the dichlorophenyl ring introduces a highly specific isotopic signature that is invaluable for confident identification.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₄Cl₂O₄ | [1] |

| Molecular Weight | 305.16 g/mol | [2] |

| Monoisotopic Mass | 304.027 g/mol | [3] |

| CAS Number | 111544-93-5 | [1][2] |

| Physical Form | Clear, colorless liquid | [4] |

Given its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the superior analytical choice. EI, a "hard" ionization technique, imparts significant energy (typically 70 eV) to the analyte, inducing extensive and reproducible fragmentation.[5] This process creates a unique mass spectral "fingerprint," which is essential for unambiguous structural confirmation and library-based identification. Softer ionization methods, while useful for confirming molecular weight, would fail to provide the rich structural detail necessary for comprehensive analysis.

The Analytical Workflow: A Self-Validating System

The trustworthiness of an analytical method lies in its ability to provide orthogonal points of confirmation. Our proposed GC-MS workflow achieves this by combining chromatographic retention time with a unique mass spectral fingerprint, further validated by the characteristic chlorine isotope pattern.

Caption: GC-MS workflow for analyte analysis.

Experimental Protocol: GC-MS Method

This protocol is designed to serve as a robust starting point for the analysis of Diethyl 2-(2,4-dichlorophenyl)malonate. Instrument parameters should be optimized for your specific system.

3.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of Diethyl 2-(2,4-dichlorophenyl)malonate in a high-purity organic solvent such as acetone or ethyl acetate. The analyte is readily soluble in common organic solvents.[1]

-

Working Standard: Dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.

3.2. Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 6890 or equivalent | Standard, reliable platform. |

| Injector | Split/Splitless | |

| Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column. |

| Temperature | 280 °C | Ensures complete and rapid volatilization of the analyte.[6] |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Carrier Gas | Helium | Inert, provides good chromatographic efficiency.[7] |

| Flow Rate | 1.0 - 1.4 mL/min (Constant Flow) | Optimal for column efficiency and MS interface.[6] |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film | |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) | A versatile, low-polarity phase suitable for a wide range of semi-volatile compounds.[6][7] |

| Oven Program | ||

| Initial Temperature | 150 °C, hold for 1 min | |

| Ramp | 15 °C/min to 300 °C | Provides good peak shape and separation from potential impurities. |

| Final Hold | Hold at 300 °C for 5 min | Ensures elution of any less volatile components. |

| MS System | Agilent 5973/5975 or equivalent | Standard quadrupole mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[5] |

| Electron Energy | 70 eV | Standard EI energy for consistent fragmentation and library matching.[5][8] |

| Source Temperature | 230 °C | Standard operating temperature. |

| Quadrupole Temp. | 150 °C | Standard operating temperature. |

| Acquisition | ||

| Mode | Full Scan | To capture all fragment ions for identification. |

| Mass Range | m/z 40 - 450 | Covers the molecular ion and all expected significant fragments. |

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum of Diethyl 2-(2,4-dichlorophenyl)malonate is rich with structural information. The key to confident identification is recognizing the logical fragmentation pathways stemming from the molecular ion.

4.1. The Molecular Ion (M•⁺)

The first and most critical signal to identify is the molecular ion peak. Due to the presence of two chlorine atoms, this will appear as a cluster of peaks. Natural chlorine exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorines, the expected isotopic pattern for the molecular ion (and any fragment containing both chlorines) will be:

-

M•⁺ (m/z 304): Containing two ³⁵Cl atoms. This is the base peak of the isotopic cluster.

-

[M+2]•⁺ (m/z 306): Containing one ³⁵Cl and one ³⁷Cl.

-

[M+4]•⁺ (m/z 308): Containing two ³⁷Cl atoms.

The relative intensity ratio of these peaks will be approximately 100:65:10 (or 9:6:1) . The observation of this distinct pattern provides extremely high confidence in the elemental composition of the ion.

4.2. Primary Fragmentation Pathways

Studies of substituted diethyl malonates reveal several characteristic fragmentation patterns.[8][9][10] The primary cleavages are driven by the stability of the resulting ions and neutral losses.

Sources

- 1. CAS 111544-93-5: DIETHYL 2,4-DICHLOROPHENYL MALONATE [cymitquimica.com]

- 2. Diethyl (2,4-dichlorophenyl)malonate, 95% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. PubChemLite - Diethyl 2-(2,4-dichlorophenyl)malonate (C13H14Cl2O4) [pubchemlite.lcsb.uni.lu]

- 4. H26330.27 [thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. mdpi.com [mdpi.com]

- 7. epa.gov [epa.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of Diethyl 2-(2,4-dichlorophenyl)malonate

Introduction: The Molecular Blueprint of Diethyl 2-(2,4-dichlorophenyl)malonate

Diethyl 2-(2,4-dichlorophenyl)malonate, with the chemical formula C₁₃H₁₄Cl₂O₄, is an organic compound of significant interest in synthetic chemistry, particularly as an intermediate in the creation of various pharmaceutical and agrochemical products.[1][2][3] Its molecular architecture, featuring a dichlorinated phenyl ring attached to a diethyl malonate core, gives rise to a unique vibrational fingerprint when analyzed by FTIR spectroscopy.[1] This technique is a cornerstone in molecular characterization, providing invaluable insights into the functional groups present within a molecule.[4][5] By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the characteristic vibrations of bonds such as C=O, C-O, C-H, and C-Cl, thereby confirming the compound's identity and purity.[4][6]

This guide will provide a comprehensive interpretation of the expected FTIR spectrum of Diethyl 2-(2,4-dichlorophenyl)malonate, grounded in the fundamental principles of vibrational spectroscopy and supported by established literature values for its constituent functional groups.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

While an actual spectrum is not presented here, the following protocol outlines the best practices for obtaining a high-quality FTIR spectrum of Diethyl 2-(2,4-dichlorophenyl)malonate, which is typically a liquid at room temperature.

Objective: To obtain a clean and well-resolved FTIR spectrum of Diethyl 2-(2,4-dichlorophenyl)malonate for qualitative analysis.

Materials:

-

Diethyl 2-(2,4-dichlorophenyl)malonate sample

-

FTIR spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Methodology:

-

Instrument Preparation and Background Scan:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

With a clean ATR crystal, collect a background spectrum. This is a critical self-validating step that accounts for the absorbance of the crystal and the surrounding atmosphere, ensuring that the final spectrum is solely that of the sample.

-

-

Sample Application:

-

Place a small drop of the liquid Diethyl 2-(2,4-dichlorophenyl)malonate sample directly onto the center of the ATR crystal. Ensure complete coverage of the crystal surface to maximize signal intensity.

-

-

Spectrum Acquisition:

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, thoroughly clean the ATR crystal with isopropanol or ethanol and a lint-free wipe to prevent cross-contamination.

-

Visualizing the Experimental Workflow

Sources

- 1. CAS 111544-93-5: DIETHYL 2,4-DICHLOROPHENYL MALONATE [cymitquimica.com]

- 2. 111544-93-5 CAS MSDS (DIETHYL 2,4-DICHLOROPHENYL MALONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. azooptics.com [azooptics.com]

- 5. academicedgepress.co.uk [academicedgepress.co.uk]

- 6. rockymountainlabs.com [rockymountainlabs.com]

An In-depth Technical Guide to the Stability and Storage of Diethyl 2-(2,4-dichlorophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-(2,4-dichlorophenyl)malonate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Drawing upon established principles of chemical stability and data from structurally related molecules, this document offers insights into potential degradation pathways, including hydrolysis, thermal decomposition, and photolysis. Best-practice protocols for handling, storage, and stability assessment are detailed to ensure the integrity of this critical reagent in research and development settings.

Introduction: Chemical Profile and Significance

Diethyl 2-(2,4-dichlorophenyl)malonate (CAS No. 111544-93-5) is a diester derivative of malonic acid, characterized by a dichlorophenyl group attached to the α-carbon.[1] Its molecular structure, featuring two ester functionalities and a halogenated aromatic ring, makes it a versatile building block in organic synthesis. The compound is typically a clear, colorless to pale yellow liquid at ambient temperature.[1] The purity of commercially available Diethyl 2-(2,4-dichlorophenyl)malonate is generally around 95%.

The dichlorophenyl moiety and the malonate core are precursors to a variety of bioactive molecules. Consequently, ensuring the stability and purity of Diethyl 2-(2,4-dichlorophenyl)malonate is paramount for the successful and reproducible synthesis of target compounds. This guide aims to provide the necessary technical information to maintain the integrity of this reagent.

Chemical Stability Profile

The stability of Diethyl 2-(2,4-dichlorophenyl)malonate is influenced by several factors, including temperature, moisture, pH, and light. While specific degradation studies on this compound are not extensively available in the public domain, an understanding of its potential degradation pathways can be inferred from the chemistry of its functional groups and studies on analogous compounds.

Hydrolytic Stability

The ester groups of Diethyl 2-(2,4-dichlorophenyl)malonate are susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid derivatives and ethanol. However, studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that these esters can be surprisingly resistant to hydrolysis under mild conditions.[2] It was found that the perfluorinated analog was stable in both acidic and basic solutions at room temperature.[2] This suggests that Diethyl 2-(2,4-dichlorophenyl)malonate is likely to be reasonably stable in neutral aqueous environments and for short durations in mildly acidic or basic solutions at ambient temperature.

Under more vigorous conditions, such as prolonged heating with strong acids or bases, hydrolysis is expected to occur. This could lead to mono-de-esterification to form ethyl 2-(2,4-dichlorophenyl)malonate-2-carboxylic acid, and subsequently to the fully hydrolyzed 2-(2,4-dichlorophenyl)malonic acid.

Thermal Stability

Malonic acid and its derivatives are known to be susceptible to thermal decarboxylation.[3] While Diethyl 2-(2,4-dichlorophenyl)malonate is expected to be stable at ambient and moderately elevated temperatures, prolonged exposure to high temperatures (e.g., >150 °C) could potentially lead to degradation.[3] The likely thermal degradation pathway would involve the loss of one of the ethyl carboxylate groups as carbon dioxide and ethene, or through a more complex series of reactions. For practical purposes, avoiding excessive heat during storage and handling is a critical precaution.

Photostability

Compounds containing a dichlorophenyl group may exhibit sensitivity to light, particularly UV radiation. The energy from photons can be absorbed by the aromatic ring, potentially leading to the homolytic cleavage of the carbon-chlorine bonds to form radical intermediates. These reactive species can then participate in a variety of secondary reactions, leading to the formation of impurities. Therefore, it is prudent to protect Diethyl 2-(2,4-dichlorophenyl)malonate from light to prevent photodegradation.

The following diagram illustrates the potential degradation pathways of Diethyl 2-(2,4-dichlorophenyl)malonate.

Figure 1: Potential degradation pathways for Diethyl 2-(2,4-dichlorophenyl)malonate.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of Diethyl 2-(2,4-dichlorophenyl)malonate, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Ambient Temperature | Avoids potential for thermal degradation. |

| Light | Store in an amber or opaque container, in a dark location. | Prevents photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

| Container | Tightly sealed, chemically resistant container (e.g., glass). | Prevents contamination and exposure to moisture. |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | Minimizes exposure and ensures safety. |

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform stability assessments to determine the purity of Diethyl 2-(2,4-dichlorophenyl)malonate, especially after prolonged storage or if there are concerns about handling. A forced degradation study is a systematic way to evaluate the intrinsic stability of the molecule.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the analytical method can effectively separate the parent compound from its degradation products.[4]

Objective: To identify potential degradation products and pathways for Diethyl 2-(2,4-dichlorophenyl)malonate under various stress conditions.

Materials:

-

Diethyl 2-(2,4-dichlorophenyl)malonate

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Diethyl 2-(2,4-dichlorophenyl)malonate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose a solid or liquid sample of the compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Monitor the appearance of new peaks and the decrease in the peak area of the parent compound.

-

The following diagram outlines the workflow for a forced degradation study.

Figure 2: Workflow for a forced degradation study of Diethyl 2-(2,4-dichlorophenyl)malonate.

Conclusion

While Diethyl 2-(2,4-dichlorophenyl)malonate is a relatively stable compound under recommended storage conditions, its susceptibility to degradation under stress conditions such as high temperature, extreme pH, and light exposure should not be overlooked. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols is crucial for maintaining the purity and reactivity of this important synthetic intermediate. When in doubt, the implementation of a forced degradation study can provide valuable insights into the stability of a specific batch and ensure the reliability of experimental outcomes.

References

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

-

Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

Sources

Synthesis and characterization of Diethyl 2-(2,4-dichlorophenyl)malonate

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-(2,4-dichlorophenyl)malonate

Authored by: A Senior Application Scientist

Introduction

Diethyl 2-(2,4-dichlorophenyl)malonate (CAS No: 111544-93-5) is a substituted malonic ester derivative of significant interest in synthetic organic chemistry.[1] Its structure, featuring a central active methylene group flanked by two ester functionalities and substituted with a 2,4-dichlorophenyl ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[1][2] This guide provides a comprehensive overview of its synthesis via malonic ester alkylation and details the analytical techniques essential for its thorough characterization. The methodologies and insights presented herein are tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

The core utility of this compound lies in its role as a building block. The malonate functional group can be further manipulated, for instance, through hydrolysis and decarboxylation, to introduce a substituted acetic acid moiety, a common structural motif in pharmacologically active compounds.[3] Therefore, a robust and well-characterized synthesis is paramount for ensuring the quality and efficacy of downstream applications.

Synthesis: The Malonic Ester Pathway

The synthesis of Diethyl 2-(2,4-dichlorophenyl)malonate is classically achieved through the alkylation of diethyl malonate, a cornerstone reaction in C-C bond formation.[3][4] This method leverages the enhanced acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[3]

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step sequence involving enolate formation followed by nucleophilic substitution.

-

Enolate Formation: The first step is an acid-base reaction where a suitable base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of diethyl malonate. This generates a resonance-stabilized enolate ion.[4] The choice of sodium ethoxide is critical; using the same alkoxide as the ester group prevents transesterification, a potential side reaction that would lead to mixed ester products.[4] The reaction is performed under anhydrous conditions as the presence of water would protonate the enolate and the base.

-

Nucleophilic Alkylation: The resulting enolate is a potent nucleophile. It readily attacks an electrophilic alkyl halide, in this case, 2,4-dichlorobenzyl chloride, in a classic SN2 reaction.[3] The enolate displaces the chloride leaving group, forming the new carbon-carbon bond and yielding the desired product, Diethyl 2-(2,4-dichlorophenyl)malonate.[3][4]

The overall synthetic transformation is depicted below.

Sources

Diethyl 2-(2,4-dichlorophenyl)malonate as a chemical intermediate

An In-depth Technical Guide to Diethyl 2-(2,4-dichlorophenyl)malonate as a Pivotal Chemical Intermediate

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Synthon in Modern Chemistry

In the landscape of organic synthesis, the strategic value of an intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. Diethyl 2-(2,4-dichlorophenyl)malonate is one such cornerstone molecule. Characterized by a malonate core substituted with a sterically demanding and electronically influential 2,4-dichlorophenyl group, this compound serves as a highly valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the dichlorinated phenyl ring is a common motif in a multitude of bioactive compounds, particularly in the realm of antifungal agents, making this intermediate a subject of significant interest for researchers and drug development professionals.

This guide provides an in-depth exploration of Diethyl 2-(2,4-dichlorophenyl)malonate, moving beyond a simple recitation of facts to explain the causality behind its synthesis and application. We will delve into its physicochemical properties, robust synthetic protocols, nuanced reactivity, and its strategic role in the multi-step synthesis of high-value target molecules.

Core Characteristics: Physicochemical and Spectroscopic Profile

Diethyl 2-(2,4-dichlorophenyl)malonate is an organic compound featuring two ethyl ester groups attached to a central carbon, which is also bonded to a 2,4-dichlorophenyl ring.[1] This structure imparts a unique combination of polarity and reactivity.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this intermediate is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 111544-93-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [1][3] |

| Molecular Weight | 305.15 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Refractive Index (@ 20°C) | 1.5095 - 1.5155 | [2] |

| Solubility | Generally soluble in organic solvents (e.g., ethanol, acetone); moderate to low solubility in water. | [1] |

Spectroscopic Signature

While detailed spectra require empirical measurement, the structure of Diethyl 2-(2,4-dichlorophenyl)malonate allows for the confident prediction of its key spectroscopic features, which are crucial for its identification and quality control during synthesis.

-

¹H NMR: Expected signals would include two triplets and two quartets corresponding to the ethyl ester groups, a singlet for the methine proton (CH), and multiple signals in the aromatic region for the three protons on the dichlorophenyl ring.

-

¹³C NMR: Key resonances would be observed for the carbonyl carbons of the ester groups, the methine carbon, the carbons of the ethyl groups, and the six distinct carbons of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for malonates involve the loss of ethoxy (-OEt) or ethoxycarbonyl (-COOEt) groups.[4]

Synthesis: A Protocol Grounded in Mechanistic Understanding

The synthesis of substituted diethyl malonates is a well-established transformation in organic chemistry.[5] The most logical and field-proven approach for preparing Diethyl 2-(2,4-dichlorophenyl)malonate involves the nucleophilic substitution of a suitable benzyl halide with the enolate of diethyl malonate.

Causality in Synthetic Design

The choice of a malonic ester synthesis pathway is deliberate. The methylene protons of diethyl malonate are significantly acidic (pKa ≈ 14) due to the electron-withdrawing effect of the two adjacent ester groups, facilitating easy deprotonation to form a resonance-stabilized enolate ion.[5][6] This enolate is an excellent nucleophile, readily attacking electrophilic carbon centers, such as that in 2,4-dichlorobenzyl chloride. This method is reliable, scalable, and utilizes readily available starting materials.

Workflow for Synthesis

The overall workflow involves three key stages: enolate formation, nucleophilic substitution (alkylation), and product isolation/purification.

Sources

- 1. CAS 111544-93-5: DIETHYL 2,4-DICHLOROPHENYL MALONATE [cymitquimica.com]

- 2. Diethyl (2,4-dichlorophenyl)malonate, 95% 2.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Diethyl (2,4-dichlorophenyl)malonate, 95% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. mdpi.com [mdpi.com]

- 5. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diethyl 2-(2,4-dichlorophenyl)malonate

Introduction: The Strategic Advantage of Diethyl 2-(2,4-dichlorophenyl)malonate in Heterocyclic Chemistry

Diethyl 2-(2,4-dichlorophenyl)malonate is a highly versatile and strategically important precursor in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the unique combination of two key structural features: the activated methylene group of the malonic ester and the sterically and electronically influential 2,4-dichlorophenyl substituent. The malonate core serves as a classic three-carbon (C-C-C) building block, primed for cyclocondensation reactions with various dinucleophilic reagents (N-C-N, N-N, etc.).[1][2] The acidity of the α-carbon proton facilitates reactions under moderately basic conditions, making it an ideal substrate for constructing five- and six-membered rings.[3]

The 2,4-dichlorophenyl group imparts specific physicochemical properties to the resulting heterocyclic scaffolds, such as increased lipophilicity and metabolic stability, which are often desirable in drug development. This substituent can also direct the regioselectivity of certain reactions and influence the biological activity of the final compounds. These application notes provide detailed, field-proven protocols for the synthesis of key heterocyclic systems—pyrimidines and pyrazoles—from this valuable starting material, with an emphasis on the underlying reaction mechanisms and practical experimental considerations.

Part 1: Synthesis of 5-(2,4-Dichlorophenyl)barbituric Acid via Cyclocondensation with Urea

The synthesis of barbiturates, a class of compounds derived from barbituric acid, represents a cornerstone of medicinal chemistry.[4] These pyrimidine-based heterocycles are typically synthesized through the condensation of a substituted diethyl malonate with urea.[1][5] This reaction provides a direct and efficient route to the 5-substituted barbiturate core, a privileged scaffold known for its diverse central nervous system activities.[4]

Reaction Mechanism: A Base-Catalyzed Double Nucleophilic Acyl Substitution

The formation of the barbiturate ring is a classic example of a base-catalyzed cyclocondensation. The reaction proceeds through a twofold nucleophilic acyl substitution mechanism.[4]

-

Deprotonation of Urea: A strong base, typically sodium ethoxide (NaOEt) prepared in situ, deprotonates urea. This significantly increases the nucleophilicity of the urea nitrogens.

-

First Nucleophilic Attack: The resulting urea anion performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the diethyl 2-(2,4-dichlorophenyl)malonate. This forms a tetrahedral intermediate.

-

Elimination of Ethoxide: The intermediate collapses, eliminating a molecule of ethoxide and forming an acylurea intermediate.

-

Intramolecular Cyclization: The second nitrogen of the urea moiety, facilitated by the basic conditions, then attacks the remaining ester carbonyl group in an intramolecular fashion.

-

Second Elimination and Tautomerization: A second molecule of ethoxide is eliminated, leading to the formation of the heterocyclic ring. Subsequent acidic workup neutralizes the reaction and allows the final product to precipitate, which exists in its more stable tri-keto tautomeric form.

Caption: Workflow for the synthesis of 5-(2,4-Dichlorophenyl)barbituric Acid.

Data Presentation: Reagents and Conditions

| Reagent/Parameter | Molar Ratio (to Malonate) | Quantity (0.1 mol scale) | Notes |

| Diethyl 2-(2,4-dichlorophenyl)malonate | 1.0 | 30.71 g | Starting material. |

| Sodium Metal | 2.2 | 5.06 g | For preparation of sodium ethoxide. Must be handled with care. |

| Absolute Ethanol | - | 200 mL | Anhydrous conditions are crucial for the formation of the ethoxide. |

| Urea | 1.1 | 6.61 g | Must be thoroughly dried before use. |

| Concentrated HCl | - | As required (~10 mL) | For neutralization and precipitation of the product. |

| Reaction Condition | Value | ||

| Reflux Temperature | ~110°C (Oil Bath) | Ensures reaction completion. | |

| Reaction Time | 7-8 hours | Monitor by TLC if necessary. | |

| Expected Yield | 70-80% |

Experimental Protocol

-

Preparation of Sodium Ethoxide: In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 150 mL of absolute ethanol. Carefully add 5.06 g of finely cut sodium metal in small portions to control the exothermic reaction.[5][6] If the reaction becomes too vigorous, cool the flask in an ice bath.[6]

-

Addition of Reactants: Once all the sodium has dissolved, add 30.71 g of Diethyl 2-(2,4-dichlorophenyl)malonate to the warm sodium ethoxide solution.[5] In a separate beaker, dissolve 6.61 g of dry urea in 50 mL of hot (~70°C) absolute ethanol. Add this urea solution to the reaction flask.[7]

-

Cyclocondensation: Shake the mixture well to ensure homogeneity. Heat the flask in an oil bath to 110°C and maintain a steady reflux for 7-8 hours.[6] A white solid, the sodium salt of the barbituric acid, should precipitate during this time.[5]

-

Work-up and Isolation: After the reflux period, cool the reaction mixture slightly. Add 200 mL of hot water (~50°C) to dissolve the precipitated sodium salt.[7]

-

Precipitation: While stirring, carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (pH ~2-3).[5] This will cause the 5-(2,4-Dichlorophenyl)barbituric acid to precipitate out of the solution.

-

Purification: Cool the mixture in an ice bath for at least one hour to maximize crystallization.[7] Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with 50 mL of cold water to remove any inorganic salts.[6]

-

Drying: Dry the purified product in an oven at 100-110°C for 4 hours. The typical yield is between 46-50 g (72-78% of the theoretical amount) for the unsubstituted analog, and similar yields are expected for this derivative.[5][7]

Part 2: Synthesis of 4-(2,4-Dichlorophenyl)pyrazole-3,5-dione via Cyclocondensation with Hydrazine

Pyrazoles and their derivatives are five-membered heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8][9] A primary synthetic route to the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound, or its equivalent, with hydrazine.[8][10] Diethyl 2-(2,4-dichlorophenyl)malonate serves as an excellent 1,3-dicarbonyl synthon for this transformation.

Reaction Mechanism

The reaction with hydrazine hydrate follows a similar cyclocondensation pathway to the barbiturate synthesis, but results in a five-membered ring.

-

Nucleophilic Attack: One of the nitrogen atoms of the hydrazine molecule attacks one of the ester carbonyl groups of the malonate.

-

Elimination of Ethanol: A molecule of ethanol is eliminated to form a hydrazide-ester intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining ester carbonyl group.

-

Ring Closure: A second molecule of ethanol is eliminated, leading to the formation of the stable pyrazole-3,5-dione ring system. The product exists in equilibrium with its tautomeric forms.

Caption: Synthetic workflow for 4-(2,4-Dichlorophenyl)pyrazole-3,5-dione.

Data Presentation: Reagents and Conditions

| Reagent/Parameter | Molar Ratio (to Malonate) | Quantity (0.1 mol scale) | Notes |

| Diethyl 2-(2,4-dichlorophenyl)malonate | 1.0 | 30.71 g | Starting material. |

| Hydrazine Hydrate (~64%) | 1.1 | ~5.5 mL | Highly corrosive and toxic; handle in a fume hood. |

| Ethanol (95%) | - | 150 mL | Solvent for the reaction. |

| Reaction Condition | Value | ||

| Reflux Temperature | ~78°C | ||

| Reaction Time | 4-6 hours | ||

| Expected Yield | High |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 30.71 g of Diethyl 2-(2,4-dichlorophenyl)malonate in 150 mL of 95% ethanol.

-

Addition of Hydrazine: Equip the flask with a reflux condenser. Carefully add ~5.5 mL of hydrazine hydrate to the solution at room temperature with stirring.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the product. If crystallization is slow, scratching the inside of the flask with a glass rod may be necessary.

-

Purification and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo or in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

References

- BenchChem. (2025).

- BenchChem. (2025).

- El-Gazzar, A. B. A., et al. (n.d.).

- Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science, 15(2), 131-142.

-

Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Barbiturates using Diethyl 2-(2-Oxopropyl)

-

Kim, Y. H., & Lee, H. J. (n.d.). Various pyrimidine bases reacted with diethyl malonate in the presence of manganese(Ill) acetate or Ce(NH4)z(NO~)6. Sci-Hub. [Link]

- Unknown. (n.d.).

-

CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

-

Organic-Chemistry.org. (n.d.). Gould-Jacobs Reaction. [Link]

-

Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-352. [Link]

-

Singh, B. (n.d.). Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. [Link]

-

Filo. (n.d.). Synthesis of Heterocycles by Diethyl Malonate. [Link]

-

Fadnavis, N. W., et al. (2014). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-